(3Z)-dodec-3-en-1-yl sulfate
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Overview
Description
(3Z)-dodec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3Z)-dodec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z)-dodec-3-en-1-yl hydrogen sulfate.
Scientific Research Applications
1. Environmental and Biological Applications
(3Z)-dodec-3-en-1-yl sulfate, a compound closely related to sodium dodecyl sulfate (SDS), has several applications in environmental and biological research. It plays a role in SDS degradation by bacteria, where the oxidized product, 1-dodecanoic acid, enters the β-oxidation pathway and is used as a carbon source, indicating its role in environmental cleanup and biodegradation processes (Liang, Gao, Dong, & Liu, 2014).
2. Chemical Reactions and Synthesis
This compound is used as a catalyst in chemical reactions, such as the Michael addition of indoles and pyrrole to alpha, beta-unsaturated electron-deficient compounds (Firouzabadi, Iranpoor, & Nowrouzi, 2005). It is also involved in the synthesis of bis-indolyl, tris-indolyl, and alkylated indole compounds in water, demonstrating its importance in the field of organic chemistry and drug development (Veisi, Maleki, Eshbala, Veisi, Masti, Ashrafi, & Baghayeri, 2014).
3. Pheromones and Ecological Studies
Related to its use in ecological studies, this compound has been identified as a major component of termite trail-following pheromones, providing insights into insect communication and behavior (Peppuy, Robert, Sémon, Ginies, Lettéré, Bonnard, & Bordereau, 2001). It has also been found in the sex-pairing pheromone of certain termites, suggesting its potential in pest control research (Wen, Mo, Lu, Tan, Šobotník, & Sillam-Dussès, 2015).
4. Analytical Chemistry
In analytical chemistry, this compound is used for the detection of SDS in various samples, showcasing its role in developing sensitive and selective detection methods for surfactants (Wen, Li, & Luo, 2013). Additionally, it is used in electrochemical sensors for SDS detection, further highlighting its importance in environmental monitoring and quality control (Hao, Lei, Li, & Luo, 2014).
5. Nanoparticle Synthesis and Material Science
In material science, this compound assists in the synthesis of nanoparticles, such as YVO4:Eu3+, by pulsed laser ablation in solutions. This is crucial for developing advanced materials with specific optical properties (Wang, Odawara, & Wada, 2016).
Properties
Molecular Formula |
C12H23O4S- |
---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
[(Z)-dodec-3-enyl] sulfate |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h9-10H,2-8,11-12H2,1H3,(H,13,14,15)/p-1/b10-9- |
InChI Key |
OXZPGZPXSCUIQZ-KTKRTIGZSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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